Terlipressin

Catalog No.
S1768252
CAS No.
14636-12-5
M.F
C52H74N16O15S2
M. Wt
1227.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terlipressin

CAS Number

14636-12-5

Product Name

Terlipressin

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C52H74N16O15S2

Molecular Weight

1227.4 g/mol

InChI

InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

BENFXAYNYRLAIU-QSVFAHTRSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Solubility

1.67e-01 g/L

Synonyms

glipressin, Gly Gly Gly 8 Lys vasopressin, Gly-Gly-Gly-8-Lys-vasopressin, glycylpressin, glypressin, N-(alpha)-glycyl-glycyl-glycyl-8-lysine vasopressin, Remestyp, terlipressin, terlypressin, TGLVP, tri-Gly-8-Lys- Vasopressin, triglycyl lysine vasopressin, triglycyl-(8-lysine)vasopressin, triglycylvasopressin, vasopressin, tri-Gly-8-Lys-

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N

Management of Acute Variceal Bleeding

One of the most established applications of terlipressin in liver cirrhosis research is its role in controlling acute variceal bleeding. Esophageal varices are enlarged veins in the esophagus that can rupture and cause life-threatening bleeding. Studies have shown terlipressin to be highly effective in stopping such bleeding. A 1990 randomized controlled trial demonstrated a significantly higher rate of bleeding control in patients receiving terlipressin compared to placebo ].

Treatment of Hepatorenal Syndrome (HRS)

Hepatorenal syndrome (HRS) is a potentially fatal kidney dysfunction that can develop in patients with advanced cirrhosis. Research suggests terlipressin's ability to constrict splanchnic vessels, thereby improving blood flow to the kidneys, can be beneficial for HRS patients. Several studies have shown terlipressin to be more effective than other drugs or placebo in improving kidney function in HRS patients ].

Potential Applications in Other Liver Cirrhosis Complications

While research on terlipressin for other liver cirrhosis complications is ongoing, the evidence is less conclusive. Areas of exploration include:

  • Ascites: Ascites refers to the accumulation of fluid in the abdomen. Terlipressin's potential role in managing ascites is being investigated, but further research is needed ].
  • Bacterial Infections: Studies suggest terlipressin may be beneficial for treating bacterial infections in cirrhotic patients, but more research is required ].
  • Liver Transplantation: The use of terlipressin before or after liver transplantation is also under investigation, with limited data available currently ].

Terlipressin is a synthetic analog of vasopressin, a naturally occurring neurohormone responsible for regulating blood pressure and fluid balance in the body. Specifically, terlipressin is a cyclic dodecapeptide with the chemical formula C₅₂H₇₄N₁₆O₁₅S₂ and a molecular weight of approximately 1227.37 g/mol. It is characterized by the presence of three glycyl residues at its N-terminal end, which distinguishes it from its parent compound, lysine vasopressin. The structure includes amino acids such as cysteine, tyrosine, phenylalanine, and others, with a notable disulfide bond between cysteine residues . Terlipressin is primarily administered intravenously due to its low oral bioavailability (approximately 1%) caused by degradation in the gastrointestinal tract .

Terlipressin acts primarily as a vasopressin receptor agonist. It binds to V1 vasopressin receptors on vascular smooth muscle cells, causing vasoconstriction and subsequent blood pressure elevation []. This mechanism is particularly relevant in conditions like septic shock or hepatorenal syndrome, where vasodilation contributes to low blood pressure and organ dysfunction.

Additionally, terlipressin may possess antidiuretic effects, promoting water reabsorption in the kidneys. However, this effect is considered less prominent compared to its vasoconstrictive action [].

Toxicity

Terlipressin can cause side effects, including abdominal pain, nausea, headaches, and electrolyte imbalances. In severe cases, it may lead to coronary artery spasms or heart attacks [].

Terlipressin functions as a prodrug that is metabolized into lysine vasopressin through enzymatic cleavage of its three glycyl residues by endothelial peptidases. This conversion results in the active form of the drug, which exhibits potent vasoconstrictive properties . The pharmacokinetics of terlipressin reveal a bi-exponential decline in plasma concentrations post-administration, with an elimination half-life of around 50 minutes .

Terlipressin primarily acts on the V1 vasopressin receptors, which are Gq-protein coupled receptors that mediate vasoconstriction and increase intracellular calcium levels. Its selectivity for V1 receptors is approximately six times greater than for V2 receptors, leading to significant effects on blood pressure and renal function . The drug has been shown to effectively reduce portal venous pressure and improve kidney function in conditions such as hepatorenal syndrome and variceal bleeding .

The synthesis of terlipressin typically employs solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and structure of the peptide, facilitating the attachment of the glycyl residues at the N-terminal position . Following synthesis, terlipressin is formulated as a powder for injection, which is reconstituted before administration.

Terlipressin is primarily indicated for treating conditions associated with significant vasodilation and hypotension, such as:

  • Hepatorenal syndrome: A serious complication of liver disease characterized by renal failure.
  • Variceal bleeding: Severe bleeding from dilated veins in the esophagus or stomach due to portal hypertension.
  • Shock states: Conditions where blood pressure drops dangerously low .

The drug has gained attention for its potential use in various shock states due to its potent vasoconstrictive effects.

Terlipressin shares structural and functional similarities with several other compounds in the vasopressor category. Below are some comparable compounds:

CompoundStructure TypeMechanism of ActionUnique Features
VasopressinPeptide hormoneV1 and V2 receptor agonistNatural hormone; shorter half-life
LypressinPeptide hormoneV1 receptor agonistDirectly active form; less selective
DesmopressinSynthetic peptideV2 receptor agonistPrimarily acts on V2 receptors; less vasoconstrictive effect
OctreotideSynthetic peptideSomatostatin analogPrimarily inhibits growth hormone; different target receptors

Terlipressin's unique combination of prolonged action as a prodrug and higher selectivity for V1 receptors distinguishes it from these other compounds, making it particularly effective in managing conditions related to significant hypotension and splanchnic vasodilation .

Terlipressin, a synthetic vasopressin analog, was first synthesized in the 1960s as part of efforts to develop longer-acting alternatives to endogenous vasopressin. Its molecular structure—a 12-amino acid peptide with three additional glycine residues at the N-terminal end—enhances stability and prolongs its half-life compared to lysine-vasopressin. Initially developed in Czechoslovakia, terlipressin (originally named Remestyp) gained clinical traction in the 1970s for managing gastrointestinal bleeding. The U.S. Food and Drug Administration (FDA) approved it in 2022 for hepatorenal syndrome type 1 (HRS-1), marking its transition from a niche agent to a first-in-class therapy.

Rationale for Research Interest in Terlipressin

Research interest in terlipressin stems from its unique hemodynamic effects:

  • Selective splanchnic vasoconstriction: Reduces portal hypertension by 20–25%, critical in cirrhosis complications.
  • Dual receptor activity: Greater affinity for V1a receptors (vasoconstriction) over V2 receptors (antidiuresis), minimizing fluid retention risks.
  • Prodrug mechanism: Enzymatic conversion to lysine-vasopressin ensures sustained activity with bolus dosing.

These properties make it indispensable for conditions like acute variceal bleeding (AVB) and HRS-1, where rapid portal pressure reduction is lifesaving.

Overview of Terlipressin’s Role in Chemical and Biomedical Sciences

Terlipressin bridges peptide chemistry and clinical medicine:

  • Chemical synthesis: Modern solid-phase synthesis methods enable scalable production, with disulfide bond formation optimized for >95% purity.
  • Stability: Reconstituted solutions remain stable for 24 months at room temperature, facilitating ambulatory use.
  • Biomedical impact: Reduces mortality in AVB by 34% compared to placebo and improves HRS-1 reversal rates by 2.5-fold.

Scope and Limitations of Current Academic Research

While terlipressin’s efficacy in HRS-1 and AVB is well-established, key gaps persist:

  • Dose optimization: Bolus vs. continuous infusion protocols require standardization.
  • Long-term safety: Respiratory complications (e.g., pulmonary edema) occur in 11–19% of patients, necessitating risk stratification.
  • Expanded indications: Emerging roles in refractory ascites and cirrhotic cardiomyopathy lack large-scale validation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-5.8

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

16

Exact Mass

1226.49609806 g/mol

Monoisotopic Mass

1226.49609806 g/mol

Boiling Point

1824.0±65.0 °C at 760 mmHg

Heavy Atom Count

85

Application

Terlipressin has been used as a vasoactive drug in the management of low blood pressure. It also indicates to be used in norepinephrine-resistant septic shock and hepatorenal syndrome. In addition, it is used to treat bleeding esophageal varices.

Appearance

Solid powder

Melting Point

N/A

UNII

7Z5X49W53P

Sequence

Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2(Cys4-Cys9)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Drug Indication

Terlipressin is a vasopressin receptor agonist indicated to improve kidney function in adults with hepatorenal syndrome with rapid reduction in kidney function. The US prescribing information states that patients with a serum creatinine > 5 mg/dL are unlikely to experience benefit from terlipressin.

Pharmacology

Terlipressin is a medicine similar to a naturally occurring hormone present in the body, known as antidiuretic hormone (ADH) or vasopressin. ADH has two main effects in the body. Firstly, it causes narrowing of blood vessels (vasoconstriction), thereby limiting blood flow to a particular area of the body. It also acts on receptors in the kidney to retain water in the body, which helps to prevent excessive loss of water in the urine.
Terlipressin is a synthetic triglycyllysine derivative of vasopressin with vasoconstrictive, antihemorrhagic, and antidiuretic properties. Upon intravenous administration, terlipressin, an inactive prodrug, is biotransformed to its active moiety, lysine vasopressin (LVP), a nonselective vasopressin analogue with affinity for vasopressin receptors V1 (V1a), V2 and V3 (V1b). As a V1 agonist, terlipressin increases systemic vascular resistance, particularly in the splanchnic area, resulting in a decrease of portal pressure. V1 binding also promotes platelet aggregation and glycogenolysis, while V3 binding induces adrenocorticotropic hormone (ACTH) secretion. Compared to vasopressin, terlipressin has a minimal effect on V2 receptors, which are responsible for promotion of water reabsorption in the collecting ducts of the kidney via stimulation of cyclic AMP production.

MeSH Pharmacological Classification

Vasoconstrictor Agents

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01B - Posterior pituitary lobe hormones
H01BA - Vasopressin and analogues
H01BA04 - Terlipressin

Mechanism of Action

Endogenous vasopressin, also referred to as antidiuretic hormone (ADH) or arginine vasopressin (AVP), regulates important physiological processes such as osmotic balance, blood pressure regulation, sodium homeostasis, and kidney functioning. It is a nonapeptide synthesized in the hypothalamus and stored in the posterior pituitary. Vasopressin mediates its biological effects by binding to three subtypes of vasopressin receptors. V1 receptors are expressed on vascular smooth muscle and many other cells such as hepatocytes: activating these G-protein-coupled receptors leads to vasoconstriction. V2 receptors are predominantly expressed on the basolateral membrane of the distal tubule and collecting ducts of the kidney: these receptors are responsible for the antidiuretic effect of vasopressin, regulating water permeability of kidney tubules and therefore maintaining water homeostasis. V3 receptors mediate the effects of vasopressin on the central nervous system. Vasopressin is considered a stress hormone as it is released into the bloodstream in response to various volume and pressure stimuli, such as pain, surgery, syncope and shock. Shock conditions such as hypovolemia initially cause an increase in the release of vasopressin to maintain organ perfusion; however, as the shock state progresses, plasma vasopressin concentrations decrease due to several causes such as depleted stores of vasopressin in refractory shock and a central inhibitory effect of initially elevated vasopressin levels on further vasopressin release. Terlipressin is a synthetic vasopressin analogue that can cause sustained increases in blood pressure in patients with shock conditions. It exhibits twice the selectivity for vasopressin V1 receptors versus V2 receptors. Terlipressin is pharmacologically active but acts as a prodrug for [lypressin] (also known as lysine vasopressin), a vasoconstrictor and antidiuretic agent. The exact mechanism of action of terlipressin is not fully understood; however, terlipressin works to cause vasoconstriction in shock and other conditions associated with vasodilation. Hepatorenal syndrome (HRS) is caused by splanchnic and systemic arterial vasodilation along with a reduced mean arterial pressure (MAP) and cardiac output, resulting in a marked decrease in effective circulating volume. Terlipressin is thought to increase renal blood flow in patients with HRS-1 by reducing portal hypertension and blood circulation in portal vessels and increasing effective arterial volume and mean arterial pressure (MAP).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Vasopressin
AVPR2 [HSA:554] [KO:K04228]

Pictograms

Irritant

Irritant

Other CAS

14636-12-5

Absorption Distribution and Excretion

Following a 1 mg IV injection of terlipressin acetate in patients with HRS-1, the median Cmax, AUC24h and Cave of terlipressin at steady-state were 70.5 ng/mL, 123 ng × hr/mL and 14.2 ng/mL, respectively. The median Cmax, AUC24h and Cave of lypressin were 1.2 ng/mL, 11.2 ng × hr/mL and 0.5 ng/mL, respectively. Terlipressin and lypressin exhibit linear pharmacokinetics in healthy subjects. Plasma concentrations of terlipressin demonstrate proportional increases with the dose administered.
Less than 1% of terlipressin and <0.1% of lysine-vasopressin is excreted in urine in healthy subjects.
The volume of distribution of terlipressin was 6.3 L and 1370 L for lysine-vasopressin.
The clearance of terlipressin was 27.4 L/hr and 318 L/hr for lysine-vasopressin. Clearance of terlipressin in HRS-1 patients increased with body weight, while body weight had no effect on the clearance of lysine-vasopressin.

Metabolism Metabolites

The N-terminal glycyl residues of terlipressin is cleaved by various tissue peptidases to release its pharmacologically active metabolite, [lypressin] or lysine-vasopressin. Once formed, lypressin is undergoes various peptidase-mediated metabolic pathways in body tissues. Terlipressin is not metabolized in the blood or plasma. Due to the ubiquitous nature of peptidases in body tissues, it is unlikely that the metabolism of terlipressin will be affected by disease state or other drugs.

Wikipedia

Terlipressin
18-Crown-6

Biological Half Life

The terminal half-life of terlipressin was 0.9 hours and 3.0 hours for lysine-vasopressin.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Pesaturo AB, Jennings HR, Voils SA: Terlipressin: vasopressin analog and novel drug for septic shock. Ann Pharmacother. 2006 Dec;40(12):2170-7. Epub 2006 Dec 5. [PMID:17148649]
Klein M, Weksler N, Borer A, Koyfman L, Kesslin J, Gurman GM: Terlipressin facilitates transport of septic patients treated with norepinephrine. Isr Med Assoc J. 2006 Oct;8(10):691-3. [PMID:17125115]
Leone M, Charvet A, Delmas A, Albanese J, Martin C, Boyle WA: Terlipressin: a new therapeutic for calcium-channel blockers overdose. J Crit Care. 2005 Mar;20(1):114-5. [PMID:16015526]
Matok I, Vard A, Efrati O, Rubinshtein M, Vishne T, Leibovitch L, Adam M, Barzilay Z, Paret G: Terlipressin as rescue therapy for intractable hypotension due to septic shock in children. Shock. 2005 Apr;23(4):305-10. [PMID:15803052]
Kam PC, Williams S, Yoong FF: Vasopressin and terlipressin: pharmacology and its clinical relevance. Anaesthesia. 2004 Oct;59(10):993-1001. [PMID:15488059]

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